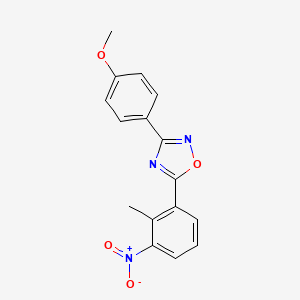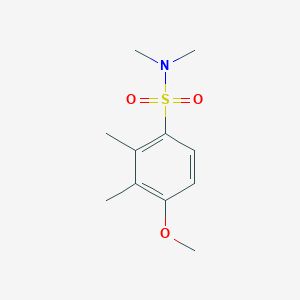![molecular formula C19H12N2O4 B5542971 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)
4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid often involves multi-step chemical processes. For example, Tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones, a related compound, are synthesized from 2-aminobenzonitriles and donor-acceptor cyclopropanes mediated by SnCl4 (Biswas et al., 2022). This synthesis involves ring opening of a cyclopropane ring followed by nucleophilic attack and rearrangement.
Molecular Structure Analysis
The molecular structure of such compounds is often determined using X-ray crystallography, providing insights into their geometric configuration. For instance, a study on a related compound, 1-benzyl-8,9-dihydroimidazo[4,5-c]pyrrolo[3,2-g]quinolin-4(5H)-one, revealed a novel tetracyclic structure through X-ray crystallography (Delest et al., 2004).
Chemical Reactions and Properties
Compounds in this category often exhibit interesting chemical reactions and properties. For example, organotin(IV) complexes of a similar compound have been synthesized and characterized, showing potential biological applications (Shahid et al., 2005).
Physical Properties Analysis
The physical properties of these compounds can be quite varied. For instance, certain pyrroloquinoline compounds exhibit strong fluorescence emissions, as seen in a study involving zinc and quinoline-based compounds (Rad et al., 2016).
Chemical Properties Analysis
Chemical properties such as reactivity and stability are key aspects of these compounds. In some cases, the compounds exhibit significant antifungal activity, as demonstrated by Ryu et al. (2009) in their study on pyrroloquinoline derivatives (Ryu et al., 2009).
科学的研究の応用
Molecular Structure and Charge Distribution
The molecule 4-[(Quinolin-4-yl)ethynyl]benzoic acid, a structurally related compound, has been used to synthesize a propeller-shaped mesomeric betaine. This molecule adopts a configuration that results in non-isochronous resonance frequencies due to hindered rotation. The propeller-shape leads to a charge distribution characteristic of cross-conjugated systems. Mesomeric betaines, which this molecule is a part of, are known for their unique conjugated molecular structures that influence their physical and chemical properties (Schmidt et al., 2019).
Potential for GABAA/Benzodiazepine Receptor Interaction
Compounds related to 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid have shown promise in binding with high affinity to the GABAA/benzodiazepine receptor. These compounds, such as imidazo[1,5-a]quinoxaline amides and carbamates, exhibit a range of intrinsic efficacies as measured by binding ratios. This research provides insight into the potential neurological applications of these compounds (Tenbrink et al., 1994).
Synthesis of Pyrroloquinoline Derivatives
Research on the synthesis of various 3H-pyrrolo[2,3-c]quinoline derivatives has been conducted, demonstrating the compound's flexibility in chemical synthesis. These derivatives were prepared directly by condensation, showcasing the compound's utility in producing new chemical structures (Molina et al., 1993).
Coordination Polymers and Gas Sensing
A study involving the synthesis of a molecule structurally similar to 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid resulted in various coordination polymers with potential applications in gas sensing. These polymers exhibited distinct structural features and demonstrated strong fluorescence emission, indicating potential applications in materials science and sensing technologies (Rad et al., 2016).
Labeling for Preclinical and Clinical Studies
A related compound, PD0331179, was investigated as a matrix metalloproteinase-13 inhibitor. The study involved the synthesis of labeled versions of this compound to support preclinical and clinical studies, illustrating the compound's relevance in biomedical research (Zhang, 2012).
特性
IUPAC Name |
4-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c1-10-15-16(13-4-2-3-5-14(13)20-10)18(23)21(17(15)22)12-8-6-11(7-9-12)19(24)25/h2-9H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUACFIPSQQMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)
![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)
![4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5542922.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5542942.png)

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)
![11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5542968.png)
![2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5542973.png)


![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)
![1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5542992.png)